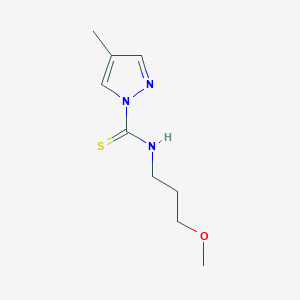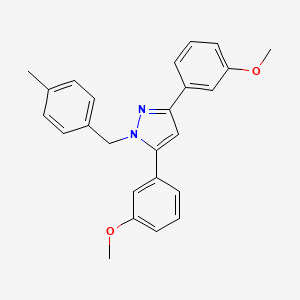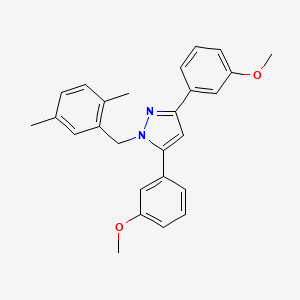
N-(3-methoxypropyl)-4-methyl-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-METHOXYPROPYL)-4-METHYL-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methoxypropyl group and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-METHOXYPROPYL)-4-METHYL-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves the reaction of 4-methyl-1H-pyrazole-1-carbothioamide with 3-methoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like potassium carbonate to facilitate the substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed, and purified by recrystallization .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-METHOXYPROPYL)-4-METHYL-1H-PYRAZOLE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce the corresponding amines or alcohols.
Substitution: The methoxypropyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, bases like potassium carbonate, organic solvents such as dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N~1~-(3-METHOXYPROPYL)-4-METHYL-1H-PYRAZOLE-1-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-(3-METHOXYPROPYL)-4-METHYL-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar in structure due to the presence of a methoxy group and aromatic rings.
4-Chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine: Shares a similar heterocyclic framework.
Uniqueness
N~1~-(3-METHOXYPROPYL)-4-METHYL-1H-PYRAZOLE-1-CARBOTHIOAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H15N3OS |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-4-methylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C9H15N3OS/c1-8-6-11-12(7-8)9(14)10-4-3-5-13-2/h6-7H,3-5H2,1-2H3,(H,10,14) |
InChI Key |
SNHBGZIEPCROFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(=S)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethoxyphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10930093.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10930095.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10930101.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10930106.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10930110.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930115.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-[4-(phenylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B10930126.png)
![Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10930131.png)

![2-({4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylpropyl)acetamide](/img/structure/B10930148.png)
![N-(4-acetylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10930150.png)

![N-(2-methoxyphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930176.png)

